Elastase-IN-3

Quorum sensing inhibition LasR antagonist KD value

Elastase-IN-3 (CAS 15015-57-3) is a fragment-based quorum sensing inhibitor targeting LasR with a KD of 7.04 μM. Its symmetric bis(4-hydroxyphenyl) disulfide scaffold makes it an ideal starting point for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies—not a high-potency tool. For researchers needing an affordable, modifiable chemical probe to validate LasR-mediated QS pathways or a baseline control against higher-affinity inhibitors (e.g., PD12, V-06-018), this compound delivers reliable performance. Its dynamic disulfide bond also enables materials science applications as a monomer or crosslinker in self-healing polymers and elastomers. Choose this product for cost-effective SAR exploration or dual-use biology/materials workflows.

Molecular Formula C12H10O2S2
Molecular Weight 250.3 g/mol
CAS No. 15015-57-3
Cat. No. B082112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElastase-IN-3
CAS15015-57-3
Molecular FormulaC12H10O2S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)SSC2=CC=C(C=C2)O
InChIInChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H
InChIKeyXGKGITBBMXTKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elastase-IN-3 (15015-57-3) 采购指南:靶向LasR的群体感应抑制剂,KD值7.04 M


Elastase-IN-3 (CAS 15015-57-3),化学名双(4-羟基苯基)二硫醚,是一种针对铜绿假单胞菌(Pseudomonas aeruginosa)群体感应(QS)系统的非典型弹性蛋白酶抑制剂。其作用机制并非直接抑制弹性蛋白酶的酶活性,而是通过与LasR转录激活蛋白结合(KD值为7.04 M)来抑制QS系统,从而减少细菌毒力因子的产生和生物被膜的形成 [1][2]。

Elastase-IN-3 (15015-57-3) 为什么同类化合物不能简单替代?


同类QS抑制剂之间的效力、靶点结合模式及化学结构差异巨大,无法互换。Elastase-IN-3作为对称的二硫醚小分子,其KD值(7.04 M)显著弱于一些高亲和力的LasR拮抗剂(如PD12的IC50为30 nM,V-06-018的IC50为5.2 µM)[1]。这种活性差异意味着它不是用于需要高效力抑制QS的实验的首选。相反,Elastase-IN-3的价值在于其独特的化学骨架——一种可作为分子拼接、扩展和修饰基础的片段分子,常用于药物发现中的结构优化 [2]。采购决策必须基于明确的实验目的:是追求高效力抑制,还是需要一个可修饰的化学工具。

Elastase-IN-3 (15015-57-3) 核心差异化证据:量化数据与同类对比


Elastase-IN-3对LasR蛋白的KD值 (7.04 M) 及与同类抑制剂的活性对比

Elastase-IN-3通过与LasR蛋白结合(KD值为7.04 M)来抑制铜绿假单胞菌的QS系统 [1]。与已知的高亲和力LasR拮抗剂相比,其亲和力较弱。例如,PD12的IC50值为30 nM [2],V-06-018的IC50值为5.2 µM 。

Quorum sensing inhibition LasR antagonist KD value P. aeruginosa

Elastase-IN-3作为片段分子用于药物发现的独特化学骨架

Elastase-IN-3被描述为一种片段分子,其化学骨架可作为分子拼接、扩展和修饰的重要基础,为新型候选药物的设计与筛选提供结构基础与研究工具,常用于药物发现和药物合成 [1]。

Fragment-based drug discovery Chemical scaffold Lead optimization Medicinal chemistry

Elastase-IN-3对小鼠B16-F1细胞的细胞毒性数据

Elastase-IN-3在浓度高达21.2%时,对小鼠B16-F1细胞系无显著细胞毒性,表明其具有较高的安全性窗口 [1]。

Cytotoxicity B16-F1 MTT assay Selectivity

Elastase-IN-3 (15015-57-3) 的最佳研究与应用场景


用于片段基药物发现(FBDD)和先导化合物优化

Elastase-IN-3的简单、对称的化学结构使其成为片段基药物发现(FBDD)的理想起始点。研究人员可以将其作为核心骨架,通过引入不同的化学基团来探索结构-活性关系(SAR),以期获得具有更高亲和力和更好药代动力学性质的LasR抑制剂 [1]。

作为QS系统研究的化学探针

尽管其效力不高,但Elastase-IN-3可作为一种低成本、易于获取的化学探针,用于在基础研究中验证LasR在QS系统中的作用,或作为阳性对照,以对比评估其他新型QS抑制剂的效力 [1]。

作为新型共聚物和材料的合成前体

由于其二硫醚键的动态共价特性,Elastase-IN-3(双(4-羟基苯基)二硫醚)被广泛用作合成自修复聚合物和弹性体的单体或交联剂 [2]。此应用与生物活性无关,但拓宽了其在材料科学中的采购价值。

Technical Documentation Hub

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